salarin C
Description
Structure
2D Structure
Properties
Molecular Formula |
C35H46N2O10 |
|---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
[(E)-4-[3-[(2Z,13Z,15E)-9-(acetylcarbamoyloxy)-3,18-dimethyl-12-oxo-7,11,19-trioxa-20-azatricyclo[15.2.1.06,8]icosa-1(20),2,13,15,17-pentaen-10-yl]oxiran-2-yl]but-3-enyl] octanoate |
InChI |
InChI=1S/C35H46N2O10/c1-5-6-7-8-9-16-29(39)42-20-13-12-15-26-31(44-26)33-34(47-35(41)36-24(4)38)32-27(45-32)19-18-22(2)21-28-37-25(23(3)43-28)14-10-11-17-30(40)46-33/h10-12,14-15,17,21,26-27,31-34H,5-9,13,16,18-20H2,1-4H3,(H,36,38,41)/b14-10+,15-12+,17-11-,22-21- |
InChI Key |
KHGGKINOQOIBEV-PRBAJBALSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OCC/C=C/C1C(O1)C2C(C3C(O3)CC/C(=C\C4=NC(=C(O4)C)/C=C/C=C\C(=O)O2)/C)OC(=O)NC(=O)C |
Canonical SMILES |
CCCCCCCC(=O)OCCC=CC1C(O1)C2C(C3C(O3)CCC(=CC4=NC(=C(O4)C)C=CC=CC(=O)O2)C)OC(=O)NC(=O)C |
Synonyms |
salarin C |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of Cell Proliferation
Salarin C has been shown to effectively inhibit the proliferation of several human leukemia cell lines, including K562 and UT-7. In studies, it demonstrated IC50 values in the low nanomolar range (0.0005–0.5 μg/mL), indicating high potency against these cells . The mechanism of action involves inducing apoptosis through various pathways:
- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest, as evidenced by flow cytometry analyses.
- Apoptotic Markers : The compound triggers apoptosis, which can be monitored through annexin V/propidium iodide staining and cleavage of poly(ADP-ribose) polymerase (PARP) and caspases 3 and 9 .
Potential Therapeutic Uses
Cancer Treatment
Given its potent cytotoxicity, this compound is being investigated as a potential lead compound for developing new anti-cancer drugs. The unique structure of this compound allows for modifications that may enhance its efficacy and selectivity. Preliminary structure-activity relationship (SAR) studies have identified sensitive functionalities that could be targeted for derivative synthesis .
Research Applications
This compound serves as a valuable tool in basic research aimed at understanding cancer biology. Its ability to induce specific cellular responses makes it an important compound for studying apoptotic pathways and cellular signaling mechanisms associated with cancer progression .
Case Study 1: Cytotoxicity in Leukemia Cells
A study conducted on K562 leukemia cells demonstrated that this compound not only inhibited cell growth but also induced significant DNA damage. The findings revealed that exposure to this compound resulted in increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis .
Case Study 2: Structure-Activity Relationship Studies
Research focusing on the SAR of salarin derivatives highlighted the importance of specific functional groups in modulating biological activity. For instance, modifications at the 16,17-vinyl epoxide position were found to significantly affect cytotoxicity levels. These insights are crucial for the rational design of more effective analogs .
Comparative Data Table
The following table summarizes key findings related to this compound's applications:
| Property | Description |
|---|---|
| Source | Marine sponge (Fascaplysinopsis sp.) |
| Cytotoxic Activity | Potent inhibitor of K562 and UT-7 leukemia cells |
| Mechanism of Action | Induces apoptosis via ROS generation and PARP cleavage |
| IC50 Values | 0.0005–0.5 μg/mL |
| Research Applications | Cancer biology studies; drug development |
| Notable Studies | Induction of DNA damage; SAR analysis |
Preparation Methods
Fragment Coupling and Macrocycle Assembly
The macrocyclic core was constructed via ring-closing metathesis (RCM) of a diene precursor derived from methyl acetoacetate. Titanium-mediated substrate-controlled epoxidation of the C12–C13 allylic alcohol ensured stereoselectivity, achieving a 19:1 diastereomeric ratio (d.r.) when using Ti(OiPr)₄ and tert-butyl hydroperoxide (TBHP) in CH₂Cl₂ at -20°C. This step’s efficiency surpassed vanadium-based methods, which yielded lower d.r. (3:1).
Key Synthetic Steps and Reaction Optimization
Chlorohydrin Installation via L-Proline Catalysis
A pivotal innovation in Wilson’s synthesis was the use of L-proline catalysis to install a chlorohydrin moiety at C16–C17, masking the sensitive epoxide during subsequent steps. This biomimetic strategy mimics proposed biosynthetic pathways where chlorohydrins serve as precursors to both tetrahydrofuran (THF)- and epoxide-containing salarins. The chlorohydrin was introduced via asymmetric epoxide ring-opening with hydrochloric acid, achieving >90% enantiomeric excess (ee) under optimized conditions.
Late-Stage Julia–Kocienski Olefination
The C1–C9 polyunsaturated side chain was appended using a Julia–Kocienski olefination between sulfone 8 and aldehyde 9 (Table 1). This reaction tolerated the macrocycle’s steric bulk and sensitive functionalities, delivering the coupled product in 72% yield. Alternative methods, such as Horner-Wadsworth-Emmons (HWE) olefination, proved less effective due to competing side reactions.
Table 1: Comparison of Olefination Methods for Side-Chain Installation
| Method | Reagents | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Julia–Kocienski | KHMDS, THF, -78°C | 72 | E:Z > 20:1 | |
| HWE | NaH, DME, rt | 35 | E:Z 3:1 |
Epoxidation and Protecting Group Strategies
Epoxidation of the C12–C13 Allylic Alcohol
Epoxidation of the macrocyclic allylic alcohol 45 was optimized using titanium-mediated conditions, which outperformed vanadium catalysts in both yield and selectivity (Table 3).
Table 3: Epoxidation Optimization for Intermediate 45
| Entry | Catalyst | Solvent | Temp (°C) | d.r. | Yield (%) |
|---|---|---|---|---|---|
| 1 | VO(acac)₂ | C₆H₆ | rt | 1:1 | 65 |
| 4 | Ti(OiPr)₄ | CH₂Cl₂ | -20 | 19:1 | 96 |
Carbamate Protection
The C3 hydroxyl group was protected as a methyl carbamate using methyl isocyanate in pyridine, preventing undesired oxidation during subsequent steps. Deprotection under mild basic conditions (K₂CO₃/MeOH) afforded this compound in high purity.
Q & A
Q. What are the key structural features of Salarin C, and how do they influence its bioactivity?
this compound belongs to the salarin family of macrocyclic marine natural products, characterized by an N-acetyl carbamate fragment and a caprylate (octanoate) chain. Its macrocycle contains a strained triene oxazole or triacyl amine fragment (C6–C7 region) and a vinyl epoxide or chlorohydrin/tetrahydrofuran fragment (C16–C17 region) . These structural elements contribute to its antitumor activity by enabling interactions with cellular targets, such as inducing apoptosis in leukemia cells . Methodologically, nuclear magnetic resonance (NMR) spectroscopy and DP4 computational analysis are critical for resolving stereochemical ambiguities, particularly the configuration of the epoxide ring, which affects anisotropic shielding effects on H14 protons .
Q. What experimental models are used to evaluate this compound’s antitumor efficacy, and what parameters are measured?
this compound’s antitumor activity is primarily assessed using in vitro models such as K562 chronic myeloid leukemia (CML) cells. Key parameters include:
- IC₅₀ values (e.g., 0.02–0.47 µM for leukemia cells) .
- Mechanistic endpoints : Apoptosis induction (via caspase activation), cell cycle arrest (flow cytometry), and DNA damage markers (e.g., γ-H2AX) .
Hypoxia-conditioned experiments are also conducted to study its effects on cancer stem cells, with data normalized to normoxic controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when determining this compound’s epoxide configuration?
The C16–C17 epoxide configuration in this compound generates anisotropic shielding effects on the H14 proton, leading to distinct NMR chemical shifts (e.g., δ 9 vs. 46 ppm). To resolve ambiguities:
- Use DP4 probability analysis (Figure 2d in ) to compare experimental and computed NMR shifts.
- Cross-validate with X-ray crystallography or circular dichroism if crystalline samples are obtainable.
- Optimize synthetic routes (e.g., Julia–Kocienski olefination in Scheme 3 ) to produce stereochemically pure intermediates for comparison.
Q. What methodological challenges arise in designing biomimetic syntheses of this compound, and how are they addressed?
The total synthesis of this compound involves a biomimetic oxidation-Wasserman rearrangement to form the macrocycle. Key challenges include:
- Reaction condition optimization : Photooxidation requires Rose Bengal as a photosensitizer, oxygen, and visible light to accelerate the rearrangement rate .
- Stability of intermediates : Macrocyclic precursors are light-sensitive; storage in amber vials or dark conditions is critical .
- Scalability : Gram-scale synthesis of sulfone fragment 8 (Scheme 3 ) via Mitsunobu reactions ensures sufficient material for downstream assays.
Q. How do researchers analyze this compound’s dual role in apoptosis induction and hypoxia-dependent stem cell inhibition?
- Hypoxia experiments : Treat K562 cells under low oxygen (1–5% O₂) and compare apoptosis markers (e.g., Annexin V staining) to normoxic controls.
- Stem cell assays : Use colony-forming unit (CFU) assays to quantify this compound’s suppression of leukemia stem cells .
- Pathway analysis : Employ RNA-seq or Western blotting to identify hypoxia-inducible factor (HIF)-1α downstream targets (e.g., PRL-1 phosphatase) .
Data Analysis and Interpretation
Q. What statistical methods are recommended for validating this compound’s structure-activity relationships (SAR)?
- Multivariate regression : Correlate structural modifications (e.g., epoxide vs. tetrahydrofuran fragments) with bioactivity data (IC₅₀, apoptosis rates).
- Cluster analysis : Group analogs based on macrocycle rigidity and antitumor potency to identify pharmacophores .
- DP4 calculations : Resolve stereochemical uncertainties in synthetic intermediates using Bayesian probability models .
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Normalize data to cell viability controls (e.g., MTT assays) and account for metabolic variability (e.g., ATP levels in hypoxic cells) .
- Validate mechanisms : Confirm target engagement (e.g., DNA damage via Comet assays) to distinguish cell-line-specific resistance from compound instability.
- Use standardized protocols : Follow NIH guidelines for in vitro anticancer drug screening to ensure reproducibility .
Experimental Design
Q. What controls are essential in this compound’s in vitro antitumor assays?
Q. How can researchers optimize the oxidation-Wasserman rearrangement for scalable Salarin A/C interconversion?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
